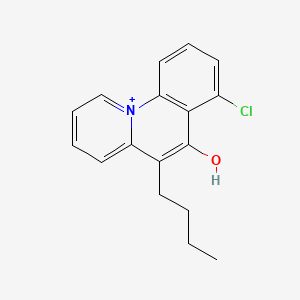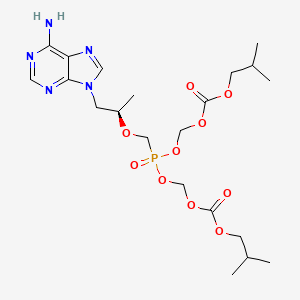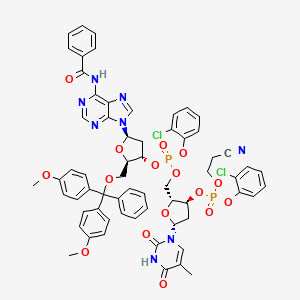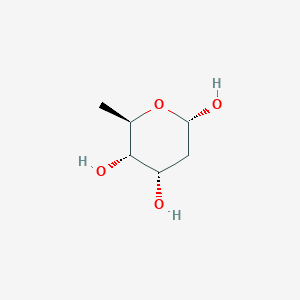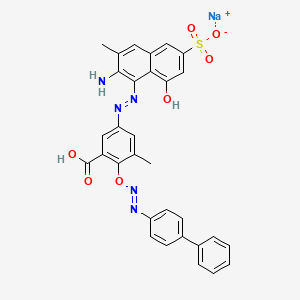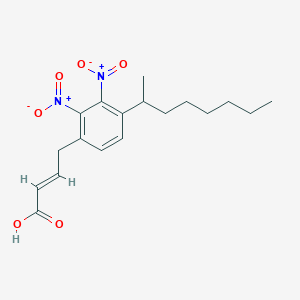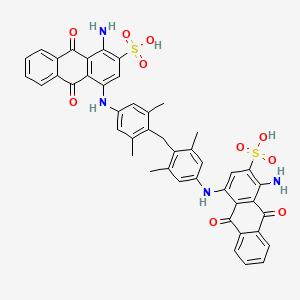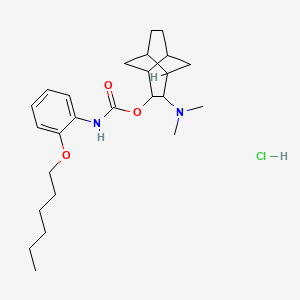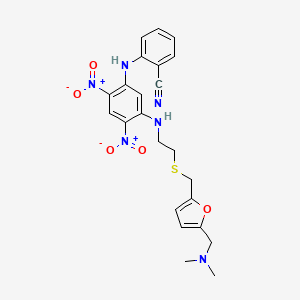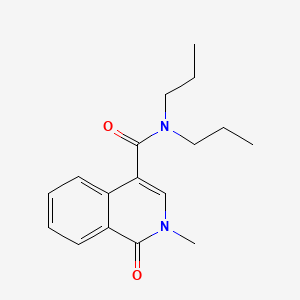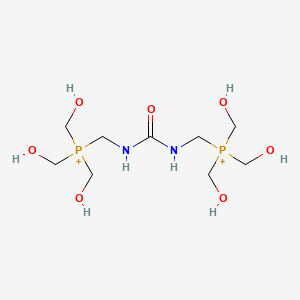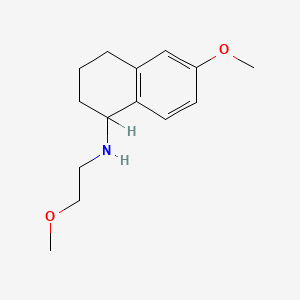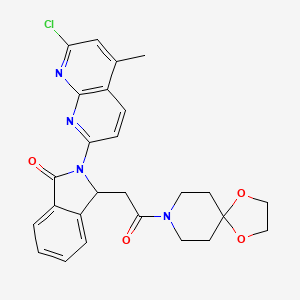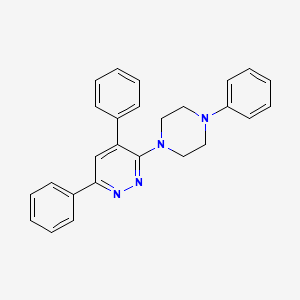
Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)-: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This specific compound is notable for its complex structure, which includes phenyl and piperazinyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of hydrazine derivatives with diketones or ketoesters. The reaction conditions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the formation of the pyridazine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can optimize reaction conditions and improve yield. Additionally, the employment of catalysts can enhance the reaction rate and selectivity, making the process more economically viable .
Análisis De Reacciones Químicas
Types of Reactions
Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)-: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated compounds .
Aplicaciones Científicas De Investigación
Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)-: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)-: can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its cardiovascular and anti-inflammatory properties.
Pyrimidine: Widely studied for its role in DNA and RNA synthesis.
Pyrazine: Used in the development of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
190776-47-7 |
|---|---|
Fórmula molecular |
C26H24N4 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4,6-diphenyl-3-(4-phenylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C26H24N4/c1-4-10-21(11-5-1)24-20-25(22-12-6-2-7-13-22)27-28-26(24)30-18-16-29(17-19-30)23-14-8-3-9-15-23/h1-15,20H,16-19H2 |
Clave InChI |
FIAYRUPHXMMPMI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


